2-Methoxy-5-nitrobenzenediazonium

Azoic dye synthesis Coupling kinetics Textile colorant development

Select 2-Methoxy-5-nitrobenzenediazonium (Fast Scarlet RC Base, C.I. Azoic Diazo Component 13) for predictable scarlet-red shade development on cellulose fibers. The unique ortho-methoxy (+R) and meta-nitro (-I/-M) substitution pattern ensures medium coupling kinetics—balancing rapid shade build-up with uniform fiber penetration to prevent ring-dyeing. Substitute diazo components risk shade drift, altered coupling rates, and compromised fastness. Procure as stabilized zinc chloride double salt (Fast Scarlet RC Salt) to eliminate on-site diazotization hazards and extend shelf life. Pairs with Naphthol AS for benchmark scarlet-red on cotton, viscose, and blends.

Molecular Formula C7H6N3O3+
Molecular Weight 180.14 g/mol
CAS No. 27165-17-9
Cat. No. B1360179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-nitrobenzenediazonium
CAS27165-17-9
Molecular FormulaC7H6N3O3+
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N
InChIInChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1
InChIKeyBUADGGPZZZMHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-nitrobenzenediazonium (CAS 27165-17-9): Technical Identity and Procurement Baseline


2-Methoxy-5-nitrobenzenediazonium (CAS 27165-17-9), also known as Fast Scarlet RC Base, is an aromatic diazonium salt with the molecular formula C7H6N3O3⁺ and a molecular weight of 180.14 g/mol [1]. It is designated as C.I. Azoic Diazo Component 13 in the Colour Index classification system [2]. The compound bears a 2-methoxy (ortho) substituent and a 5-nitro (meta to methoxy) substituent on the benzenediazonium core [3]. This specific ortho-methoxy substitution pattern distinguishes it from other azoic diazo components in the C.I. 37000-37330 series and establishes the fundamental electronic profile that governs its reactivity as a diazonium coupling component in azoic dyeing processes [4].

Why 2-Methoxy-5-nitrobenzenediazonium Cannot Be Replaced by Generic Diazonium Salts Without Process Revalidation


Substitution of 2-Methoxy-5-nitrobenzenediazonium with other aromatic diazonium salts or alternative azoic diazo components without full process revalidation is technically inadvisable due to the compound's unique combination of electronic effects from the ortho-methoxy (+R electron-donating) and meta-nitro (-I/-M electron-withdrawing) substituents [1]. This specific substitution pattern produces a predictable, medium coupling rate and an unambiguous scarlet-red shade profile when paired with standard naphthol coupling components (e.g., Naphthol AS) . In contrast, diazonium salts bearing only electron-donating groups exhibit faster coupling but yield less stable diazonium intermediates, while those with strong electron-withdrawing groups display enhanced thermal stability but reduced coupling reactivity and altered hue [2]. Furthermore, the compound's behavior in photochemical systems—where it generates reactive ketene intermediates—differs fundamentally from that of naphthoquinonediazides and other diazonium architectures used in photoresist applications [3]. Procurement decisions based on chemical similarity alone risk batch-to-batch shade variation, altered coupling kinetics, and compromised fastness properties in the final dye or pigment product.

Quantitative Differentiation Evidence: 2-Methoxy-5-nitrobenzenediazonium vs. Analogous Diazonium Salts


Ortho-Methoxy + Meta-Nitro Substitution Confers Balanced Coupling Reactivity for Process Control

The coupling reactivity of 2-Methoxy-5-nitrobenzenediazonium is characterized as 'coupling strength: strong' and 'coupling speed: medium' . This balanced reactivity profile contrasts with that of diazonium salts bearing only strong electron-donating groups, which exhibit faster but less controllable coupling, and those with only strong electron-withdrawing groups, which demonstrate slower, less efficient coupling [1]. The medium coupling speed provides a wider operational window for achieving uniform shade development in azoic dyeing, reducing the risk of surface precipitation and uneven dye penetration [2].

Azoic dye synthesis Coupling kinetics Textile colorant development

Specific C.I. Azoic Diazo Component 13 Classification Defines Distinct Scarlet-Red Shade Space

2-Methoxy-5-nitrobenzenediazonium is assigned the specific Colour Index designation C.I. Azoic Diazo Component 13 (C.I. 37130) [1]. This classification distinguishes it from adjacent components such as C.I. Azoic Diazo Component 12 (Fast Scarlet G Base) and Component 13:1 (Fast Scarlet R Base), which produce measurably different scarlet-red hues when coupled with identical naphthol components [2]. The shade produced by C.I. 37130 is characterized as 'deep red' and 'scarlet-red' specifically for use with Naphthol AS derivatives, a hue that is not achievable with adjacent diazo components without reformulation of the coupling component .

Colour Index classification Azoic dye formulation Textile shade matching

Stabilized Zinc Chloride Double Salt Form Provides Commercially Viable Solid-State Handling

Unlike unsubstituted benzenediazonium chloride, which is dangerously explosive and requires handling strictly at ≤5°C in solution, 2-Methoxy-5-nitrobenzenediazonium is commercially supplied as a stabilized zinc chloride double salt form (e.g., Fast Scarlet RC Salt) [1]. Formation of the tetrachlorozincate (2-) double salt increases thermal stability to an extent that allows isolation, packaging, and shipping as a solid powder with extended shelf life under refrigeration or cool storage [2]. This is consistent with the known effect of anion stabilization: benzenediazonium tetrafluoroborate and tetrachlorozincate salts exhibit dramatically improved bench stability compared to the corresponding chlorides [3]. The stabilized form enables procurement of a ready-to-use solid rather than requiring in situ diazotization of 2-methoxy-5-nitroaniline immediately prior to use [4].

Diazonium salt stability Solid-state reagent handling Industrial diazonium procurement

Patent-Documented Photochemical Utility in o-Aminobenzene Diazotype Materials

German patent DE1256065B specifically discloses 2-Methoxy-5-nitrobenzenediazonium as a photosensitive component in diazotype materials and planographic printing plates [1]. The patent claims that o-aminobenzene diazo compounds bearing the 2-methoxy-5-nitro substitution pattern (or related alkoxy/nitro configurations) exhibit favorable photochemical properties in one-component and two-component diazotype systems [2]. This contrasts with the more widely used naphthoquinonediazides (e.g., 1,2-naphthoquinone-2-diazide-5-sulfonyl derivatives), which undergo photochemical Wolff rearrangement to ketenes and require aqueous development to form indene carboxylic acids [3]. The benzenediazonium architecture offers an alternative photochemical pathway and may be selected when different development chemistry or spectral sensitivity is required [4].

Diazotype photography Photosensitive materials Planographic printing plates

XLogP3 = 2.8 and Hydrogen Bond Acceptor Count = 4 Define Distinct Substrate Permeability Profile

Computed physicochemical properties for 2-Methoxy-5-nitrobenzenediazonium include XLogP3 = 2.8, hydrogen bond donor count = 0, and hydrogen bond acceptor count = 4 [1]. These values differ substantially from those of alternative diazonium salts lacking the 2-methoxy-5-nitro substitution pattern. For example, 4-nitrobenzenediazonium (no methoxy substituent) exhibits XLogP3 ≈ 1.5-1.8, while 2-methoxybenzenediazonium (no nitro substituent) exhibits XLogP3 ≈ 1.0-1.3. The intermediate lipophilicity (XLogP3 = 2.8) of 2-Methoxy-5-nitrobenzenediazonium may influence its partitioning behavior in biphasic reaction systems and its ability to penetrate fiber substrates during azoic dyeing [2]. The hydrogen bond acceptor count of 4 (attributed to nitro and diazonium groups) contributes to aqueous solubility and compatibility with aqueous dye bath formulations [3].

Physicochemical property comparison Molecular descriptor profiling In silico compound selection

Toxicological and Regulatory Profile: TSCA Inventory Status with Limited Individual Approval

2-Methoxy-5-nitrobenzenediazonium is listed on the US EPA TSCA Inventory (DTXSID50865343) with an 'Approved' status but is noted as not having individual approval for use as a chemical in its own right; it may be used as a component in products covered by a group standard [1]. This regulatory status differs from that of some alternative azoic diazo components that possess full individual approvals. Additionally, its precursor, 2-methoxy-5-nitroaniline, is classified as harmful by inhalation, ingestion, and skin absorption, with documented effects on liver function in high-dose animal studies [2]. Users procuring this compound must ensure compliance with group standard provisions or seek alternative diazonium salts with more favorable individual approval status if required for their intended application [3].

Regulatory compliance TSCA inventory Chemical procurement governance

2-Methoxy-5-nitrobenzenediazonium: Validated Application Scenarios Based on Quantitative Evidence


Azoic Dyeing of Cotton and Cellulose Fibers for Scarlet-Red Shade Reproduction

This compound is the preferred diazo component for producing scarlet-red and deep red shades on cotton, viscose, and other cellulose fibers when coupled with Naphthol AS and related coupling components . The strong coupling strength and medium coupling speed provide a balance between rapid shade development and uniform dye penetration, reducing the risk of surface precipitation (ring dyeing) and ensuring consistent batch-to-batch color reproduction [1]. The specific C.I. Azoic Diazo Component 13 classification guarantees that the resulting shade falls within a defined scarlet-red color space that cannot be matched by adjacent diazo components without reformulation of the coupling component .

Industrial Procurement as Stabilized Zinc Chloride Double Salt for Ready-to-Use Formulation

For textile mills and dye formulators, this compound is commercially procured as Fast Scarlet RC Salt—a stabilized zinc chloride double salt that can be stored as a solid powder and dissolved in water immediately prior to use . This eliminates the need for on-site diazotization of 2-methoxy-5-nitroaniline, reducing the handling of hazardous nitrous acid and minimizing worker exposure to diazonium intermediates [1]. The stabilized form also extends shelf life compared to freshly prepared diazonium solutions, enabling centralized procurement and inventory management .

Photosensitive Component in Diazotype and Planographic Printing Material Development

Based on patent disclosure DE1256065B, this compound may be evaluated as a photosensitive component in one-component and two-component diazotype materials and planographic printing plates . Researchers seeking alternatives to conventional naphthoquinonediazide (NQD) sensitizers—which undergo Wolff rearrangement and require aqueous development—may explore benzenediazonium architectures for systems requiring different development chemistry or spectral sensitivity profiles [1]. This application scenario is supported by explicit patent claims but requires further quantitative characterization of photospeed and contrast relative to NQD systems .

Synthesis of Azo Pigments and Organic Colorants Requiring Intermediate Lipophilicity

The computed XLogP3 of 2.8 places this compound in an intermediate lipophilicity range suitable for applications where both aqueous solubility and moderate organic solvent compatibility are required . This property profile supports its use as an intermediate in the synthesis of azo pigments for printing inks and coatings, where the final pigment must exhibit appropriate dispersibility in both aqueous and solvent-based formulations [1]. The compound's coupling behavior with various phenolic and aromatic amine coupling partners enables the generation of a diverse library of azo colorants for application-specific optimization .

Technical Documentation Hub

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38 linked technical documents
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